molecular formula C9H18OS B1176588 ALPHA1-ANTICHYMOTRYPSIN, HUMAN CAS No. 141176-92-3

ALPHA1-ANTICHYMOTRYPSIN, HUMAN

Cat. No.: B1176588
CAS No.: 141176-92-3
InChI Key:
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Description

Alpha1-antichymotrypsin is a glycoprotein and a member of the serine protease inhibitor family, also known as serpins. It is primarily synthesized in the liver and secreted into the bloodstream. This compound plays a crucial role in the acute phase response, inflammation, and proteolysis. It is involved in inhibiting enzymes like neutrophil cathepsin G and mast cell chymase, thereby protecting tissues from damage caused by proteolysis during inflammation .

Mechanism of Action

Target of Action

Alpha-1-Antichymotrypsin (AACT), also known as serpin family A member 3 (SERPINA3), is a serine protease inhibitor . It primarily targets certain enzymes called proteases, such as cathepsin G found in neutrophils, and chymases found in mast cells . These targets play crucial roles in inflammation and proteolysis .

Mode of Action

AACT inhibits its target proteases by changing their shape or conformation . This interaction protects cells or tissues from damage caused by proteolysis after inflammation . It is essential for maintaining intracellular homeostasis and extracellular matrix reconstruction .

Biochemical Pathways

AACT is involved in the acute phase response, inflammation, and proteolysis . It can inhibit neutrophil cathepsin G (CTSG) and mast cell chymase, protecting cells or tissues from damage caused by proteolysis after inflammation . Dysregulation of AACT and its glycosylation levels are associated with tumor progression and recurrence .

Pharmacokinetics

AACT is mainly synthesized in the liver and then secreted into the blood . Some reports have shown that AACT is also expressed in other organs, such as the brain and aorta , and is also secreted in astrocytes . The distribution of AACT in various tissues and its secretion into the blood suggest a wide bioavailability.

Result of Action

The dysregulation of AACT and its glycosylation levels are associated with tumor progression and recurrence . Aberrant expression of AACT in cancer might be due to genetic alterations and/or immune responses . Moreover, the expression of AACT was associated with the overall survival of patients with human cancers .

Action Environment

The changes in the expression levels of AACT may be regulated by different signaling pathways or immune microenvironments . Environmental factors such as inflammation can induce the synthesis of AACT in the liver, which is then secreted into the blood . This suggests that the action, efficacy, and stability of AACT can be influenced by environmental factors.

Biochemical Analysis

Biochemical Properties

Alpha1-antichymotrypsin, human, functions as a serine protease inhibitor. It inhibits the activity of proteases such as cathepsin G found in neutrophils and chymases found in mast cells by altering their conformation . This inhibition protects tissues from damage caused by proteolytic enzymes during inflammation . The protein interacts with various biomolecules, including enzymes and other proteins, to regulate proteolysis and maintain tissue homeostasis .

Cellular Effects

This compound, influences several cellular processes. It plays a role in the acute phase response and inflammation by inhibiting proteases that can cause tissue damage . This protein also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in inflammation and immune responses . Additionally, this compound, can impact cellular metabolism by regulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound, involves its interaction with serine proteases. By binding to these enzymes, it inhibits their activity and prevents them from degrading extracellular matrix proteins and other substrates . This binding interaction is crucial for protecting tissues from excessive proteolysis during inflammation . Furthermore, this compound, can influence gene expression by modulating signaling pathways that regulate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can vary over time. The protein is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound, can induce changes in cellular function, including alterations in gene expression and enzyme activity . These effects are important for understanding the protein’s role in chronic inflammatory conditions and other diseases .

Dosage Effects in Animal Models

The effects of this compound, in animal models depend on the dosage administered. At low doses, the protein can effectively inhibit protease activity and reduce inflammation . At higher doses, it may cause adverse effects such as tissue damage or immune responses . Studies have shown that there is a threshold effect, where the benefits of this compound, are observed up to a certain dosage, beyond which toxic effects may occur .

Metabolic Pathways

This compound, is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate proteolysis and inflammation . The protein can affect metabolic flux by modulating the activity of proteases and other enzymes involved in these pathways . Additionally, this compound, can influence metabolite levels by regulating the degradation of specific substrates .

Transport and Distribution

This compound, is transported and distributed within cells and tissues through the bloodstream . It interacts with transporters and binding proteins that facilitate its movement to target sites . The protein’s localization and accumulation can be influenced by factors such as inflammation and tissue damage . Understanding the transport and distribution of this compound, is important for developing therapeutic strategies that target specific tissues or organs .

Subcellular Localization

The subcellular localization of this compound, is primarily in the extracellular space, where it interacts with proteases and other biomolecules . The protein can also be found in intracellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it undergoes post-translational modifications . These modifications are important for directing this compound, to specific cellular compartments and regulating its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha1-antichymotrypsin is typically produced through recombinant DNA technology. The gene encoding alpha1-antichymotrypsin is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques like ion-exchange chromatography and size-exclusion chromatography .

Industrial Production Methods: In industrial settings, large-scale production of alpha1-antichymotrypsin involves the use of bioreactors for culturing the host cells. The protein is harvested from the culture medium and purified through a series of chromatographic steps to ensure high purity and activity. The production process is optimized to maximize yield and maintain the stability of the protein .

Chemical Reactions Analysis

Types of Reactions: Alpha1-antichymotrypsin primarily undergoes interactions with proteases, leading to the formation of stable complexes. It does not typically undergo oxidation, reduction, or substitution reactions as small molecules do.

Common Reagents and Conditions: The primary reagents involved in the interaction of alpha1-antichymotrypsin with proteases are the proteases themselves, such as neutrophil cathepsin G and mast cell chymase. These reactions occur under physiological conditions, typically at a pH of around 7.4 and body temperature (37°C) .

Major Products Formed: The major product formed from the interaction of alpha1-antichymotrypsin with proteases is a stable protease-inhibitor complex, which prevents the protease from degrading other proteins .

Scientific Research Applications

Alpha1-antichymotrypsin has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Alpha1-antichymotrypsin is unique in its specificity for chymotrypsin-like proteases, such as neutrophil cathepsin G and mast cell chymase. This specificity makes it particularly important in regulating proteolytic activity during inflammation and in certain disease states .

Properties

CAS No.

141176-92-3

Molecular Formula

C9H18OS

Molecular Weight

0

Origin of Product

United States

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